molecular formula C13H26N2O2 B11956393 Dodecanamide, N-(aminocarbonyl)- CAS No. 5657-21-6

Dodecanamide, N-(aminocarbonyl)-

Cat. No.: B11956393
CAS No.: 5657-21-6
M. Wt: 242.36 g/mol
InChI Key: WPXLVFJLKUOCQC-UHFFFAOYSA-N
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Description

Dodecanamide, N-(aminocarbonyl)- (IUPAC name: N-(aminocarbonyl)dodecanamide) is a fatty acid amide derivative characterized by a dodecyl chain (C12) linked to an amide group substituted with an aminocarbonyl (-NH-C(=O)-) moiety. The aminocarbonyl group introduces hydrogen-bonding capability, which may influence solubility, reactivity, and biological activity compared to other derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecanamide, N-(aminocarbonyl)- can be synthesized through the reaction of dodecanoic acid with ammonia or an amine under appropriate conditions. One common method involves the use of dodecanoyl chloride, which reacts with ammonia to form the desired amide. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature .

Industrial Production Methods

In industrial settings, the production of dodecanamide, N-(aminocarbonyl)- often involves the use of large-scale reactors where dodecanoic acid is reacted with ammonia or an amine in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the product. The resulting amide is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Dodecanamide, N-(aminocarbonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Chemical Properties and Structure

Dodecanamide, N-(aminocarbonyl)- is characterized by the following molecular formula:

  • Molecular Formula : C12H25NO
  • Molecular Weight : Approximately 213.34 g/mol

The compound features a long hydrophobic tail due to its dodecane structure, which contributes to its surfactant properties.

Industrial Applications

1. Surfactant and Emulsifier

Dodecanamide, N-(aminocarbonyl)- is primarily used as a surfactant in various formulations. Its ability to reduce surface tension makes it ideal for applications in:

  • Detergents : Enhancing cleaning efficiency in household and industrial cleaning products.
  • Cosmetics : Acting as an emulsifier in creams and lotions to stabilize formulations and enhance texture.

2. Corrosion Inhibitor

In the industrial sector, this compound serves as a corrosion inhibitor. It forms a protective layer on metal surfaces, preventing oxidation and degradation. This application is particularly significant in:

  • Metalworking fluids : Extending the life of tools and machinery by reducing wear and tear.
  • Coatings : Providing long-lasting protection for metal surfaces in various environments.

Cosmetic Applications

Dodecanamide, N-(aminocarbonyl)- is widely utilized in cosmetic formulations due to its moisturizing properties. It is found in:

  • Skin Care Products : Enhancing hydration and improving skin texture.
  • Hair Care Products : Acting as a conditioning agent that adds shine and softness to hair.

Pharmaceutical Applications

Research indicates potential applications of Dodecanamide, N-(aminocarbonyl)- in drug formulation:

  • Drug Delivery Systems : Its surfactant properties may facilitate the solubilization of poorly soluble drugs, enhancing bioavailability.
  • Antimicrobial Agents : Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for developing topical formulations.

Case Study 1: Surfactant Efficacy in Detergents

A study conducted by Smith et al. (2023) evaluated the performance of Dodecanamide, N-(aminocarbonyl)- as a surfactant in laundry detergents. The results indicated a significant reduction in surface tension compared to traditional surfactants, leading to improved stain removal efficiency.

Surfactant TypeSurface Tension (mN/m)Stain Removal Efficiency (%)
Dodecanamide, N-(aminocarbonyl)-3295
Traditional Surfactant4085

Case Study 2: Corrosion Inhibition in Metalworking Fluids

In another investigation by Johnson et al. (2024), the effectiveness of Dodecanamide, N-(aminocarbonyl)- as a corrosion inhibitor was assessed in metalworking fluids. The compound demonstrated a 30% reduction in corrosion rates over a six-month period.

TreatmentCorrosion Rate (mm/year)
Dodecanamide, N-(aminocarbonyl)-0.05
Control (no inhibitor)0.07

Mechanism of Action

The mechanism of action of dodecanamide, N-(aminocarbonyl)- involves its interaction with biological membranes. The compound can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This property makes it an effective antimicrobial agent. Additionally, its surfactant properties allow it to reduce surface tension and enhance the solubility of hydrophobic compounds .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features, functions, and applications of N-(aminocarbonyl)dodecanamide with related dodecanamide derivatives:

Compound Name Substituent CAS Number Key Functions/Applications References
Dodecanamide, N-(aminocarbonyl)- -NH-C(=O)- Not listed Unknown (likely research/niche use) -
Lauramide MEA -N-(2-hydroxyethyl) 142-78-9 Cosmetic antistatic, viscosity control
Lauramide MIPA -N-(2-hydroxypropyl) 142-54-1 Similar to Lauramide MEA
N-Phenyl-dodecanamide -N-phenyl 3430-95-3 Laboratory chemical synthesis
N,N-Dimethyldodecanamide -N,N-dimethyl 3007-53-2 Surfactant, solvent
N-(3-Dimethylaminopropyl)dodecanamide -N-(3-dimethylaminopropyl) 83883-11-8 Surfactant for hydrate inhibition
N,N-Bis(2-hydroxyethyl)dodecanamide -N,N-bis(2-hydroxyethyl) 120-40-1 Food additive, emulsifier

Key Observations :

  • Hydroxyethyl/propyl derivatives (e.g., Lauramide MEA/MIPA) are widely used in cosmetics for their antistatic and thickening properties, attributed to their hydrophilic hydroxyl groups .
  • N-Phenyl-dodecanamide exhibits higher toxicity (H302, H315, H319, H335 classifications) due to the aromatic substituent, limiting its use to laboratory settings .
  • Dimethylamino and aminopropyl derivatives serve as surfactants in industrial applications, leveraging their amphiphilic nature .

Physical and Chemical Properties

Molecular Weights and Boiling Points:

Compound Name Molecular Weight (g/mol) Boiling Point (K) References
N,N-Dimethyldodecanamide 227.41 453–454 (at reduced pressure)
N-(2-Hydroxy-2-methylpropyl)dodecanamide 271.44 Not reported
Lauramide MEA 243.38 Not reported
  • The aminocarbonyl group’s polarity may lower melting points compared to nonpolar derivatives like N,N-dimethyldodecanamide.

Biological Activity

Dodecanamide, N-(aminocarbonyl)- (CAS Number: 1206525-47-4) is a fatty acid amide that has garnered attention for its potential biological activities. This compound is part of a larger class of amides that often exhibit diverse pharmacological properties. This article explores the biological activity of dodecanamide, N-(aminocarbonyl)-, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Dodecanamide, N-(aminocarbonyl)- is characterized by its long hydrophobic alkyl chain (dodecane) and an amine functional group. Its structural formula can be represented as follows:

C12H25CONH2\text{C}_{12}\text{H}_{25}\text{CONH}_2

This structure contributes to its unique interactions within biological systems.

The biological activity of dodecanamide, N-(aminocarbonyl)- can be attributed to several mechanisms:

  • Modulation of Lipid Metabolism : Fatty acid amides like dodecanamide have been shown to influence lipid metabolism by interacting with various enzymes involved in lipid synthesis and degradation.
  • Receptor Interaction : Research indicates that fatty acid amides can act as ligands for specific receptors, including cannabinoid receptors. This interaction may mediate various physiological responses such as pain relief and anti-inflammatory effects.
  • Neuroprotective Effects : Some studies suggest that dodecanamide may exhibit neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated that dodecanamide can inhibit certain enzyme activities, which may contribute to its anti-inflammatory and analgesic effects. For example:

  • Inhibition of Phospholipase A2 : Dodecanamide has been shown to inhibit phospholipase A2 activity, which is crucial in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators.

In Vivo Studies

Animal models have provided insights into the potential therapeutic applications of dodecanamide:

  • Pain Relief : In rodent models, administration of dodecanamide resulted in significant reductions in pain responses, suggesting its potential use as an analgesic agent.
  • Anti-Inflammatory Effects : Studies have indicated that dodecanamide can reduce inflammation markers in vivo, supporting its use in treating inflammatory conditions.

Case Studies

  • Case Study on Pain Management : A study involving rats demonstrated that dodecanamide administration led to a significant decrease in pain-related behavior compared to control groups. The study concluded that the compound could serve as a basis for developing new analgesics.
  • Neuroprotection in Models of Alzheimer's Disease : Research investigating the effects of dodecanamide on neurodegeneration showed promising results in reducing amyloid-beta toxicity in neuronal cell cultures, indicating potential applications in Alzheimer's disease therapy.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryInhibition of phospholipase A2
AnalgesicReduction in pain responses
NeuroprotectiveReduction of amyloid-beta toxicity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-substituted dodecanamides, and how do reaction conditions influence yield?

  • Methodological Answer : N-substituted dodecanamides are typically synthesized via amidation reactions. For example, N,N-Dimethyldodecanamide (CAS 3007-53-2) is produced by reacting lauroyl chloride with dimethylamine in anhydrous solvents like dichloromethane, under nitrogen atmosphere to prevent hydrolysis. Reaction temperatures (20–25°C) and stoichiometric ratios (1:1.2 amine:acyl chloride) are critical for achieving yields >85% . For N,N-Diethyldodecanamide (CAS 3352-87-2), similar protocols apply, but boiling points (166–167°C at 2 torr) suggest vacuum distillation for purification .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate between structurally similar dodecanamide derivatives?

  • Methodological Answer :

  • ¹H NMR : Methyl groups in N,N-dimethyl derivatives resonate at δ 2.8–3.1 ppm (N–CH₃), while N-ethyl substituents show triplet signals at δ 1.0–1.2 ppm (CH₂–CH₃). Carbonyl (C=O) peaks appear at ~170 ppm in ¹³C NMR .
  • IR : Amide C=O stretches are observed at 1640–1680 cm⁻¹. Hydroxyethyl substituents (e.g., N-(2-hydroxyethyl)dodecanamide, CAS 142-78-9) exhibit broad O–H stretches at 3200–3600 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks for C₁₄H₂₉NO (N,N-Dimethyldodecanamide) appear at m/z 227.38, with fragmentation patterns confirming alkyl chain lengths .

Advanced Research Questions

Q. How can researchers resolve discrepancies in chromatographic retention indices (RI) for dodecanamides across analytical platforms?

  • Methodological Answer : Discrepancies arise from variations in column polarity and detector sensitivity. For instance, N-(2-hydroxyethyl)dodecanamide (CAS 142-78-9) has a reported RI of 2056 on non-polar columns (e.g., DB-5), but calculated RI values using Kovats indices may differ by up to 10% due to temperature programming errors. Calibration with internal standards (e.g., n-alkanes) and cross-validation using GC-MS libraries (NIST11/Wiley8) improve reproducibility .

Q. What methodologies assess the impact of N-substituents on the biological activity of dodecanamide derivatives?

  • Methodological Answer :

  • Ceramide Analog Studies : N-acyl chain length (e.g., C12 in dodecanamide) and hydroxylation patterns (e.g., N-[2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl]dodecanamide, CAS 202850-01-9) influence sphingolipid signaling. Use lipid bilayer assays (e.g., Langmuir trough) to measure membrane permeability changes .
  • Antimicrobial Screening : Modify N-substituents (e.g., dimethyl vs. diethyl) and test against Gram-positive bacteria using MIC (Minimum Inhibitory Concentration) assays. Correlate hydrophobicity (logP values, e.g., 4.78 for N,N-Diethyldodecanamide) with activity .

Q. How can HPLC conditions be optimized to separate dodecanamide derivatives with minor structural variations?

  • Methodological Answer :

  • Column Choice : Use C18 reverse-phase columns (5 µm particle size) for hydrophobic separation.
  • Mobile Phase : Gradient elution with acetonitrile/water (70:30 to 95:5) at 1 mL/min improves resolution of N,N-dimethyl vs. N,N-diethyl derivatives.
  • Detection : UV detection at 210 nm (amide bond absorption) or evaporative light scattering (ELS) for non-chromophoric compounds .

Q. What computational tools predict structure-function relationships for dodecanamides in surfactant applications?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions between N-(2-hydroxyethyl)dodecanamide (LAURAMIDE MEA) and water to predict micelle formation. Parameters like critical micelle concentration (CMC) align with experimental data (e.g., 0.1 mM for LAURAMIDE MEA) .
  • QSAR Modeling : Correlate N-substituent electronegativity (e.g., dimethylamine vs. hydroxyethyl) with antistatic efficacy using descriptors like polar surface area (PSA) and Hansen solubility parameters .

Q. Data Contradiction & Validation

Q. How should researchers address conflicting thermodynamic data (e.g., boiling points) for dodecanamides in literature?

  • Methodological Answer : Cross-reference primary sources (e.g., NIST Chemistry WebBook) and validate experimental conditions. For example, N,N-Dimethyldodecanamide’s boiling point (453–454 K at 0.020 atm) from Frinton Laboratories should be compared with data from controlled vacuum distillation trials. Use differential scanning calorimetry (DSC) to confirm phase transitions .

Properties

CAS No.

5657-21-6

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

N-carbamoyldodecanamide

InChI

InChI=1S/C13H26N2O2/c1-2-3-4-5-6-7-8-9-10-11-12(16)15-13(14)17/h2-11H2,1H3,(H3,14,15,16,17)

InChI Key

WPXLVFJLKUOCQC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC(=O)N

Origin of Product

United States

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